N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide
CAS No.: 337924-48-8
Cat. No.: VC4148378
Molecular Formula: C12H13FN2O2S2
Molecular Weight: 300.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 337924-48-8 |
|---|---|
| Molecular Formula | C12H13FN2O2S2 |
| Molecular Weight | 300.37 |
| IUPAC Name | 1-(2-fluorophenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine |
| Standard InChI | InChI=1S/C12H13FN2O2S2/c13-12-6-2-1-4-10(12)8-14-19(16,17)15-9-11-5-3-7-18-11/h1-7,14-15H,8-9H2 |
| Standard InChI Key | VUBCZHGKIXCQKK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CS2)F |
Introduction
Chemical Identification and Structural Properties
Molecular Composition
N-(2-Fluorobenzyl)-N'-(2-thienylmethyl)sulfamide features a sulfamide backbone () substituted with a 2-fluorobenzyl group and a 2-thienylmethyl moiety . Key identifiers include:
The fluorobenzyl group enhances lipophilicity, while the thienylmethyl moiety contributes to electronic interactions, critical for biological activity .
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via a multi-step process:
-
Nucleophilic Substitution: Reaction of 2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride with 2-fluorobenzylamine yields intermediate sulfonamides .
-
Suzuki Cross-Coupling: Introduction of the thienylmethyl group via palladium-catalyzed coupling with thiophene boronic acids .
-
Purification: Crystallization from methanol or diethyl ether achieves high purity (>85%) .
Structural Analogues
Modifications to the fluorobenzyl or thienylmethyl groups alter bioactivity:
Halogen substitutions (e.g., fluorine, iodine) improve target binding via halogen bonding, while bulkier groups may hinder solubility .
Biological Activity and Mechanisms
Antimicrobial Properties
N-(2-Fluorobenzyl)-N'-(2-thienylmethyl)sulfamide inhibits bacterial growth by disrupting folate synthesis pathways, a mechanism shared with sulfonamide-class antibiotics . In vitro studies demonstrate:
-
MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Synergy with β-Lactams: Reduces resistance in methicillin-resistant S. aureus (MRSA) .
Pharmacokinetic Profile
Research Applications and Case Studies
Pharmaceutical Development
As a lead compound, it serves as a scaffold for:
-
Antimicrobial Agents: Derivatives with improved potency against Gram-negative pathogens .
-
Anticancer Therapeutics: Sulfamide derivatives induce apoptosis in HeLa cells (IC₅₀ = 12 µM).
Material Science
Sulfamide polymers derived from similar compounds exhibit high thermal stability (), suitable for high-performance materials .
Challenges and Future Directions
Limitations
-
Low Solubility: Requires formulation with cyclodextrins or liposomal carriers .
-
Toxicity: Metabolites may exhibit nephrotoxicity at high doses.
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume